molecular formula C21H36NO+ B1221198 Tridihexethyl CAS No. 60-49-1

Tridihexethyl

Cat. No. B1221198
CAS RN: 60-49-1
M. Wt: 318.5 g/mol
InChI Key: NPRHVSBSZMAEIN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Tridihexethyl has a molecular formula of C21H36NO . Its structure includes a cyclohexyl group, three ethyl groups, a hydroxy group, and a phenyl group . The 3D structure can be found in various chemical databases .

Scientific Research Applications

Solar Cell Advancements

  • Triazatruxene-Based Hole Transporting Materials : Triazatruxene core-based materials, like HMDI and HPDI, have been synthesized and utilized in perovskite solar cells. These materials, due to their optical transparency, high thermal stability, and suitable HOMO values, make them ideal for efficient perovskite solar cells. Devices based on HPDI molecule showed competitive power conversion efficiencies of approximately 11% under specific illumination conditions, indicating their potential in solar cell technology (Ramos et al., 2015).

Fuel Additives and Combustion

  • Impact of MMT Fuel Additive on Combustion : Methyl-cyclopentadienyl Manganese Tricarbonyl (MMT), used as a gasoline additive, impacts combustion characteristics and emissions in direct-injection gasoline engines. The presence of MMT alters the combustion process, affecting gaseous emissions and particulate matter, demonstrating its importance in fuel technology (Geng & Zhang, 2015).

Food Industry

  • Tribological Measurement in Dairy Products : A tribometer, coupled with a rheometer, has been developed to measure the lubricating properties of dairy products, like milks and cream cheeses. This method efficiently differentiates samples with varying fat contents, indicating its usefulness in assessing the sensory mouthfeel of various dairy products (Nguyen et al., 2016).

Green Chemistry

  • Utilization of Trifluoromethane : A strategy for using trifluoromethane, a by-product of polytetrafluoroethylene manufacture, has been devised. This involves converting it into valuable fluorinated compounds, showcasing a move towards sustainable chemical production (Musio et al., 2018).

Battery Technology

  • Electrolyte Additives for Lithium-Ion Batteries : Tris(trimethylsilyl)borate (TMSB) has been used as an electrolyte additive to enhance the performance of lithium-ion batteries. It improves the interfacial stability of the cathode/electrolyte, leading to significant enhancements in battery life and efficiency (Li et al., 2015).

properties

IUPAC Name

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36NO/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRHVSBSZMAEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-99-5 (iodide), 4310-35-4 (chloride)
Record name Tridihexethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060491
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DSSTOX Substance ID

DTXSID0048553
Record name Tridihexethyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tridihexethyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.68e-05 g/L
Record name Tridihexethyl
Source DrugBank
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Record name Tridihexethyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tridihexethyl binds the muscarinic acetylcholine receptor. It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system. The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Tridihexethyl inhibits vagally mediated reflexes by antagonizing the action of acetylcholine. This in turn reduces the secretion of gastric acids in the stomach.
Record name Tridihexethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00505
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tridihexethyl

CAS RN

60-49-1
Record name Tridihexethyl
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tridihexethyl
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridihexethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00505
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tridihexethyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIDIHEXETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE50A367X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Tridihexethyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181.5 °C
Record name Tridihexethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00505
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tridihexethyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
RJ Leigh, TH Burnstine, RL Ruff, RJ Kasmer - Neurology, 1991 - AAN Enterprises
We conducted a randomized, double-blind, crossover trial of two anticholinergic agents—trihexyphenidyl and tridihexethyl chloride (a quaternary anticholinergic that does not cross the …
Number of citations: 70 n.neurology.org
MJ Weiss, MD O'Donoghue - Journal of the American Chemical …, 1957 - ACS Publications
Sulfonium analogs (I) of the antispasmodic Artane (trihexyphenidyl) and the gastric secretion inhibitor Pathilon (tri-dihexethyl iodide) have been prepared by condensation of several 3-…
Number of citations: 6 pubs.acs.org
RD Kirchhoefer - Journal of the Association of Official Analytical …, 1984 - academic.oup.com
A semiautomated method has been developed for the analysis of tablets containing tridihexethyl chloride in combination with meprobamate. The method is based on the USP assay for …
Number of citations: 1 academic.oup.com
BC Lippold, WA Lettenbauer - Die Pharmazie, 1980 - europepmc.org
The pharmaceutical-technological measure of varied salt formation acts on the in vivo diffusion processes of quaternary tridihexethyl (gastro-intestinal absorption, transperitoneal …
Number of citations: 3 europepmc.org
M Weiss, M O'Donoghue - Journal of the American Chemical …, 1958 - ACS Publications
… Sulfonium Analogs of Artane (Trihexyphenidyl) and Pathilon (Tridihexethyl Iodide). …
Number of citations: 0 pubs.acs.org
D Sofia, W Diamantis, JE Harrison, J Melton - Pharmacology, 1978 - karger.com
… Using the same experimental design, we ob served that tridihexethyl chloride completely … remained statistically unaltered after oral administration of tridihexethyl chloride, a great deal of …
Number of citations: 31 karger.com
AE Postlethwaite, CM Ramsdell… - Archives of Internal …, 1974 - jamanetwork.com
… anticholinergic agent, tridihexethyl chloride, but not with the administration of a third agent, L-hyoscyamine. The uricosuric effect of glycopyrrolate and tridihexethyl chloride was not …
Number of citations: 12 jamanetwork.com
AC Osterberg, WD Gray - Archives internationales de …, 1962 - pubmed.ncbi.nlm.nih.gov
The anticholinergic actions of tridihexethyl iodide The anticholinergic actions of tridihexethyl iodide … tridihexethyl …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
P FJ - Clinical Medicine (Northfield, Ill.), 1963 - europepmc.org
Peptic ulcer: treatment with a combination of meprobamate and tridihexethyl chloride. - Abstract - Europe PMC … Peptic ulcer: treatment with a combination of meprobamate and tridihexethyl …
Number of citations: 1 europepmc.org
A Sadun - Survey of Ophthalmology, 1992 - Elsevier
Number of citations: 0

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